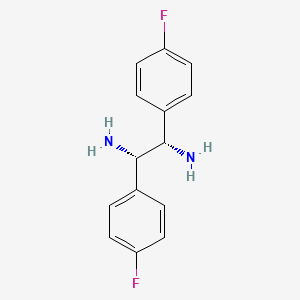

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine

Beschreibung

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring two 4-fluorophenyl groups attached to a 1,2-diaminoethane backbone. Its molecular formula is C₁₄H₁₄F₂N₂, with an average mass of 248.276 g/mol and a monoisotopic mass of 248.1125 g/mol . The compound has two defined stereocenters, and its enantiopure form is critical in asymmetric catalysis and materials science. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMQMKZMXREKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697594 | |

| Record name | 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503111-98-6 | |

| Record name | 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enamine Synthesis

Enamines are synthesized in near-quantitative yield using sodium sulfate as a dual-purpose agent, serving as both a dehydrating agent and a base. This "click-type" condensation avoids purification steps, enabling direct use in subsequent reactions. For (S,S)-1,2-bis-(4-fluorophenyl)ethane-1,2-diamine, 4-fluorophenylacetaldehyde derivatives are condensed with primary amines under mild conditions.

Hydroamination Mechanism

A chiral Cu−H catalyst generated from Cu(OAc)₂ and a bis-phosphine ligand induces enantioselectivity during the hydroamination step. Density functional theory (DFT) calculations reveal that the reaction proceeds via a six-membered transition state, where the copper hydride selectively adds to the enamine’s β-carbon. This step establishes the (S,S) configuration with >99% enantiomeric excess (ee) in optimized cases.

Substrate Scope and Yield

The method accommodates diverse aryl groups, including electron-deficient and sterically hindered substrates. For 4-fluorophenyl derivatives, yields exceed 85% with minimal byproducts. A representative experiment using 4-fluorophenylacetaldehyde and benzylamine achieved 89% yield and 98% ee after 12 hours at 25°C.

Electrochemical Imino-Pinacol Coupling

Electrochemical methods offer a scalable, metal-free alternative for synthesizing vicinal diamines. The imino-pinacol coupling employs Mn(OAc)₃ as a redox mediator, enabling the dimerization of imines under mild electrochemical conditions.

Reaction Setup and Optimization

The reaction occurs in a divided cell with tin electrodes, using methanol as the solvent and tetrabutylammonium acetate (n-Bu₄NOAc) as the electrolyte. Key optimizations include:

Mechanistic Pathway

Manganese(III) acetate oxidizes the imine to a radical cation, which undergoes coupling at the α-position. The electrochemical setup regenerates Mn(III) from Mn(II), sustaining catalytic activity. Stereochemical control arises from the planar transition state during radical coupling, favoring the (S,S) configuration.

Scalability and Applications

A gram-scale synthesis of this compound achieved 77% isolated yield using this method. The protocol’s compatibility with moisture and oxygen simplifies industrial adaptation.

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity

Practical Considerations

| Factor | Hydroamination | Electrochemical |

|---|---|---|

| Catalyst Cost | High (Cu/ligand) | Low (Mn(OAc)₃) |

| Reaction Time | 12–24 hours | 2–5 hours |

| Purification | Column chromatography | Simple extraction |

| Environmental Impact | Solvent-intensive | Green chemistry compliant |

Case Study: MC-4 Receptor Antagonist Synthesis

The hydroamination route was employed to synthesize an MC-4 receptor antagonist, demonstrating the method’s applicability to complex pharmaceuticals. In contrast, the electrochemical method produced orthogonally protected bis-piperazines for high-throughput drug screening .

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include imines, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Ligand in Asymmetric Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric catalysis, where it can enhance the selectivity of reactions.

Biology

- Enzyme Inhibition Studies : Research indicates that (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, indicating its utility in developing new therapeutic agents.

Medicine

- Therapeutic Potential : Ongoing research is examining its efficacy as a therapeutic agent for various conditions due to its ability to modulate biological pathways through enzyme interaction.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers explored the enzyme inhibition properties of this compound. The compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression.

Case Study 2: Antimicrobial Activity

A recent investigation examined the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of microbial growth and modulation of oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

- Molecular Formula : C₁₄H₁₄Cl₂N₂

- Average Mass : 281.18 g/mol .

- Key Differences: Substituent Effects: Replacing fluorine with chlorine increases molecular weight and introduces stronger electron-withdrawing effects due to chlorine’s higher electronegativity and polarizability. Crystal Packing: Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for F) may alter crystal packing efficiency. Applications: Chlorinated analogs are less commonly reported in catalysis but may exhibit enhanced corrosion inhibition due to stronger Lewis acidity .

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

- Molecular Formula : C₁₆H₂₀N₂O₂

- Average Mass : 272.34 g/mol .

- Key Differences: Electronic Effects: Methoxy groups are electron-donating via resonance, contrasting with fluorine’s electron-withdrawing inductive effect. This difference impacts redox behavior and coordination chemistry. Applications: Methoxy-substituted diamines are widely used in enantioselective organocatalysis, such as in Corey’s epoxidation protocols .

Non-Fluorinated Analog: 1,2-Diphenylethane-1,2-diamine

- Molecular Formula : C₁₄H₁₆N₂

- Average Mass : 212.29 g/mol.

- Key Differences: Porous Organic Cages (POCs): Fluorination reduces extrinsic porosity in POCs. A study by Cooper et al. showed fluorinated POCs had 50% lower surface area than non-fluorinated analogs due to disrupted crystal packing . Solubility: Fluorine enhances hydrophobicity, improving solubility in non-polar solvents compared to the parent compound.

Comparative Data Table

Asymmetric Catalysis

- Fluorinated diamines are pivotal in chiral auxiliaries. For example, (S,S)-N,N′-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (derived from the parent diamine) is used in enantioselective sulfonylation reactions .

- Methoxy-substituted analogs exhibit higher enantioselectivity in certain reactions due to enhanced π-π interactions .

Material Science

- Fluorinated POCs exhibit reduced surface area (e.g., 500 m²/g vs. 1000 m²/g for non-fluorinated) but improved chemical stability .

Biologische Aktivität

(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine compound with significant potential in medicinal chemistry and drug development. Its unique structural features, particularly the presence of two 4-fluorophenyl groups, enhance its biological activity through various mechanisms. This article reviews the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.

Structural Characteristics

This compound is characterized by:

- Chirality : The (S,S) configuration suggests specific interactions with biological targets.

- Fluorine Substitution : The fluorine atoms increase lipophilicity and metabolic stability, which can enhance bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological effects due to their ability to interact with various biological targets. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes.

2. Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy. Research has demonstrated that similar diamine compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Mechanism : The compound may modulate pathways involved in cell proliferation and survival.

- Case Study : In vitro studies indicated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

- Cholinesterase Inhibition : Compounds with similar structures have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Metal Complexation : The compound has been evaluated as a ligand in transition metal complexes that exhibit enhanced biological activity .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-Fluorobenzaldehyde and ethylenediamine.

- Reaction Conditions : The reaction is performed under controlled conditions to ensure the formation of the desired (S,S) enantiomer. Catalysts may be employed to enhance yield and purity.

Table 1: Summary of Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reaction with aldehyde | Controlled temperature & pH | High | |

| Chiral catalyst employed | Specific solvent systems | Variable | |

| Industrial batch process | Large-scale reactors | Optimized |

The mechanism of action for this compound involves:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via condensation of 4-fluorobenzaldehyde derivatives with ethylenediamine under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation). Asymmetric synthesis routes, such as chiral auxiliary-assisted methods or enzymatic resolution, are critical for achieving high enantiomeric purity. For example, analogous N,N′-bis(arylidene)ethane-1,2-diamine derivatives have been prepared using solvent-free conditions to minimize side reactions . Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiopurity .

Q. How can reaction conditions be optimized to prevent racemization during synthesis?

- Methodological Answer : Key parameters include:

- Temperature : Maintain reactions below 40°C to reduce thermal racemization.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Catalysts : Employ chiral catalysts (e.g., BINOL-derived systems) for stereochemical control.

Evidence from solvent-free syntheses of similar Schiff bases demonstrates reduced racemization due to minimized solvent interactions .

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and purity?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical confirmation, as shown in studies of N,N-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine using SHELX refinement .

- NMR Spectroscopy : Analyze diastereotopic protons in ¹H NMR and coupling constants (e.g., vicinal ) for stereochemical assignment.

- Vibrational Spectroscopy : IR/Raman spectra verify amine N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow SDS guidelines for structurally similar diamines:

- PPE : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Conduct experiments in fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How do 4-fluorophenyl substituents influence the compound’s coordination chemistry in transition metal complexes?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance Lewis acidity at the metal center by stabilizing σ-donor interactions. Comparative X-ray studies of analogous complexes (e.g., N,N-Bis(4-chloro-3-fluorobenzylidene) derivatives) reveal distorted octahedral geometries with bond lengths correlating to ligand basicity . Density Functional Theory (DFT) calculations can predict binding affinities for catalytic applications.

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for derivatives?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM) to account for dielectric environments.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values, as demonstrated for fluorinated imines .

Q. How can this compound act as a chiral auxiliary in asymmetric catalysis?

- Methodological Answer : Design catalytic systems where the diamine chelates metals (e.g., Ru or Pd) to induce enantioselectivity. For example:

- Asymmetric Hydrogenation : Use Rh complexes with the diamine ligand to hydrogenate prochiral ketones.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC. Reference ligand design principles from phosphine-based systems .

Q. How does the compound affect nanostructured material synthesis, such as ZnO nanorods?

- Methodological Answer : Ethane-1,2-diamine derivatives act as structure-directing agents. In ZnO nanorod growth, systematically vary the enhancer-to-precursor ratio (e.g., 1:0.5–1:1.5) to optimize alignment and aspect ratio. Characterize using SEM and XRD, as shown in HMTA-mediated syntheses .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives across studies?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples and analyze via DSC.

- Polymorphism Screening : Use slurry experiments with different solvents to identify stable polymorphs.

- Cross-Study Comparison : Ensure consistent measurement conditions (heating rate, atmosphere) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.